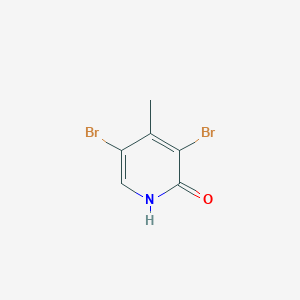

3,5-Dibromo-2-hydroxy-4-methylpyridine

Descripción

Significance of Pyridine (B92270) Scaffolds in Chemical Sciences

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in the chemical sciences. synchem.delookchem.comtcichemicals.com Its unique electronic properties and ability to participate in a wide array of chemical transformations have made it a privileged scaffold in numerous applications. synchem.delookchem.comtcichemicals.com In medicinal chemistry, the pyridine ring is a common feature in a multitude of FDA-approved drugs, demonstrating its importance in the development of therapeutic agents. synchem.delookchem.comtcichemicals.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of drug molecules. synchem.delookchem.comtcichemicals.com Furthermore, pyridine derivatives are extensively used as ligands in coordination chemistry, as catalysts in organic synthesis, and as precursors for agrochemicals. synchem.delookchem.comtcichemicals.com The versatility of the pyridine scaffold stems from its aromaticity and the ability to be functionalized at various positions, leading to a vast chemical space for exploration. chembk.com

The Role of Halogenation in Modifying Pyridine Reactivity

The introduction of halogen atoms onto the pyridine ring significantly alters its chemical reactivity and physical properties. Halogenation can be a powerful tool to modulate the electronic nature of the pyridine ring, making it more or less susceptible to nucleophilic or electrophilic attack. nist.govmdpi.commdpi.com Generally, the electron-withdrawing nature of halogens deactivates the pyridine ring towards electrophilic substitution. nist.govmdpi.com Conversely, halogenated pyridines are excellent substrates for nucleophilic aromatic substitution reactions, where the halogen acts as a good leaving group. nih.gov

Moreover, the presence of halogens, particularly bromine and iodine, provides synthetic handles for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. beilstein-journals.orgnih.gov These reactions are pivotal in the construction of complex molecular architectures, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov The regioselective introduction of halogens is a key challenge and an active area of research in synthetic organic chemistry. nist.govmdpi.commdpi.com

Overview of 2-Hydroxypyridine (B17775) (2-Pyridone) Tautomerism and its Implications

2-Hydroxypyridine exists in a tautomeric equilibrium with its corresponding amide form, 2-pyridone. iucr.orgresearchgate.netchemicalbook.com This prototropic tautomerism is a well-studied phenomenon with significant implications for the structure, reactivity, and biological activity of these compounds. iucr.orgresearchgate.netchemicalbook.com The position of the equilibrium is highly dependent on the solvent, temperature, and the presence of other functional groups on the ring. iucr.orgchemicalbook.com

In non-polar solvents, the 2-hydroxypyridine tautomer is generally favored, whereas in polar, protic solvents like water, the 2-pyridone form predominates. iucr.orgchemicalbook.com This is attributed to the ability of the 2-pyridone tautomer to form strong intermolecular hydrogen bonds, leading to the formation of stable dimers in solution and in the solid state. iucr.orgresearchgate.net The tautomeric form present can dictate the reaction pathway; for instance, the 2-hydroxypyridine form will undergo reactions typical of a phenol, while the 2-pyridone form will react as an amide. This duality in reactivity makes 2-hydroxypyridine derivatives versatile building blocks in organic synthesis.

| Tautomer | Favored in | Key Structural Feature |

| 2-Hydroxypyridine | Non-polar solvents | Aromatic ring with a hydroxyl group |

| 2-Pyridone | Polar, protic solvents | Amide within a diene system |

Contextualizing 3,5-Dibromo-2-hydroxy-4-methylpyridine within Current Research Trends

This compound is a multifaceted compound that sits (B43327) at the intersection of several key areas of chemical research. As a halogenated pyridine, it holds potential as a versatile intermediate for the synthesis of more complex molecules through cross-coupling reactions. The presence of two bromine atoms offers the possibility of sequential and regioselective functionalization. The 2-hydroxy group, with its inherent tautomerism, adds another layer of complexity and potential for diverse reactivity. The methyl group at the 4-position can also influence the electronic properties and steric environment of the molecule.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are of significant interest. The development of novel synthetic methodologies for the selective functionalization of polysubstituted pyridines is a continuous effort in organic chemistry. Furthermore, the search for new bioactive molecules often involves the exploration of halogenated heterocyclic compounds. Therefore, understanding the fundamental properties and potential reactivity of molecules like this compound is crucial for advancing these fields.

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dibromo-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-3-4(7)2-9-6(10)5(3)8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRVNGJBQXHGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406214 | |

| Record name | 3,5-Dibromo-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89581-53-3 | |

| Record name | 3,5-Dibromo-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibromo 2 Hydroxy 4 Methylpyridine and Analogous Structures

Strategies for Constructing the Pyridine (B92270) Ring System

The foundational step in synthesizing substituted pyridines like 3,5-Dibromo-2-hydroxy-4-methylpyridine is the assembly of the heterocyclic ring. The 2-hydroxy-4-methylpyridine (B87338) core, a tautomer of 4-methyl-2-pyridone, can be constructed through various classical and modern organic reactions.

Multicomponent Reaction Approaches (e.g., Guareschi–Thorpe Reaction for hydroxypyridines)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. The Guareschi–Thorpe reaction is a classic MCR for synthesizing substituted 2-hydroxypyridines (2-pyridones). drugfuture.comquimicaorganica.org

The traditional reaction involves the condensation of a cyano-active compound, such as cyanoacetamide or ethyl cyanoacetate, with a 1,3-dicarbonyl compound in the presence of a base like ammonia (B1221849) or piperidine. drugfuture.comquimicaorganica.org For instance, the condensation of cyanoacetic ester with acetoacetic ester in the presence of ammonia yields a substituted pyridine derivative. drugfuture.com

Recent advancements have focused on making this synthesis more environmentally friendly and efficient. One modern approach utilizes ammonium (B1175870) carbonate as both the nitrogen source and the reaction promoter in an aqueous medium. rsc.orgrsc.org This method allows for the three-component condensation of alkyl cyanoacetates or cyanoacetamide with various 1,3-dicarbonyls to produce hydroxy-cyanopyridines in high yields. rsc.orgresearchgate.net The key advantages of this updated protocol include its low cost, user-friendliness, and the precipitation of the product directly from the reaction medium, which simplifies the work-up process. rsc.org

Table 1: Comparison of Classical vs. Advanced Guareschi-Thorpe Reaction

| Feature | Classical Guareschi-Thorpe Reaction | Advanced Guareschi-Thorpe Reaction |

|---|---|---|

| Nitrogen Source | Ammonia, Ammonium Acetate (B1210297) | Ammonium Carbonate |

| Solvent | Acetic acid, Benzene, Water (azeotropic mixture) | Aqueous medium, Green buffers |

| Conditions | Reflux, long reaction times (e.g., 45 hours) | Stirring at moderate temperatures (e.g., 80 °C) |

| Work-up | Complex extraction and purification | Simple filtration of precipitated product |

| Environmental Impact | Use of toxic solvents like benzene | Eco-friendly, uses water as solvent |

Data derived from multiple sources. drugfuture.comrsc.orgresearchgate.net

Annulation Strategies for 2-Pyridone Scaffolds

Annulation, or ring-forming, reactions provide a versatile pathway to 2-pyridone scaffolds. These methods often involve the cyclization of linear precursors and can be catalyzed by acids, bases, or transition metals. iipseries.org

A prominent strategy is the [4+2] annulation, or cycloaddition, which involves the reaction of a four-atom component with a two-atom component. For example, a facile and efficient [4+2] annulation of in situ generated azadienes with active methylene (B1212753) compounds can produce a wide variety of structurally diverse 2-pyridones. thieme-connect.comorganic-chemistry.org This approach starts from readily available materials like N-propargylamines and active methylene compounds, offering a step-efficient route to highly functionalized pyridones. thieme-connect.com

Transition-metal catalysis has significantly expanded the scope of 2-pyridone synthesis. iipseries.org Catalysts based on rhodium, cobalt, copper, and palladium are used in various annulation reactions. organic-chemistry.orgresearchgate.net For instance, cobalt(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate can yield pyridinones in very good yields. organic-chemistry.org Another innovative method involves a palladium/norbornene cooperative catalysis for the dual functionalization of iodinated 2-pyridones, which can then be used to construct bicyclic 2-pyridone derivatives. researchgate.net

Regioselective Bromination of Pyridine Precursors

Once the 2-hydroxy-4-methylpyridine precursor is obtained, the next critical step is the regioselective introduction of two bromine atoms at the C-3 and C-5 positions. The electron-donating hydroxyl group at C-2 activates the ring for electrophilic substitution, directing incoming electrophiles primarily to the C-3 and C-5 positions.

Direct Bromination of Pyridine and its Substituted Derivatives

The direct halogenation of the parent pyridine ring is notoriously difficult due to its electron-deficient nature, a result of the electronegative nitrogen atom. nih.govyoutube.com Electrophilic aromatic substitution reactions on pyridine require harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, and often result in low yields or mixtures of isomers. nih.govyoutube.com

However, the presence of an activating group, such as the hydroxyl group in 2-hydroxypyridine (B17775), fundamentally changes the ring's reactivity. The 2-pyridone tautomer behaves more like an electron-rich aromatic system, readily undergoing electrophilic substitution. Direct bromination of 2-pyridone derivatives typically occurs at the 3- and 5-positions. For the synthesis of the analogous 3,5-dichloro-2-pyridone (B189641), chlorination of 2-pyridone is a known method. prepchem.comgoogle.com Similarly, the direct bromination of 2-hydroxy-4-methylpyridine with elemental bromine is expected to proceed under suitable conditions to yield the 3,5-dibromo product.

Bromination with Specific Activating Agents and Nucleophilic Bromide Sources

To achieve milder and more selective brominations, various reagents have been developed. These agents serve as an electrophilic source of bromine and are often easier to handle and more regioselective than elemental bromine.

Commonly used brominating agents include:

N-Bromosuccinimide (NBS): A versatile reagent for free-radical bromination of alkyl groups attached to aromatic rings (benzylic positions) and for electrophilic bromination of activated aromatic systems. daneshyari.comnih.gov

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another effective source of electrophilic bromine, sometimes preferred to avoid certain side products. nih.govgoogle.com

Pyridinium (B92312) bromide perbromide: A solid, stable complex that releases bromine in a controlled manner, making it a safer alternative. nih.gov

Tetrabutylammonium tribromide (TBATB): A mild brominating agent used for the regioselective bromination of sensitive heterocyclic systems. nih.gov

In a study comparing brominating agents for 1,4-dihydropyridine (B1200194) systems, pyridinium bromide perbromide in ethyl acetate was found to be optimal for the bromination of methyl groups. nih.gov The choice of reagent and reaction conditions is crucial for controlling the selectivity and achieving high yields.

Targeted Dibromination for 3,5-Substitution Patterns

Achieving a specific 3,5-dibromination pattern on a pyridine ring is highly dependent on the directing effects of the substituents already present. For the target molecule, the synthesis starts with 4-methyl-2-hydroxypyridine. The -OH group at C-2 is a powerful ortho-, para-director. Since the para-position (C-5) and one ortho-position (C-3) are available, electrophilic bromination is strongly directed to these sites. The methyl group at C-4 provides additional electronic activation and steric influence.

The synthesis of the analogous 3,5-dichloro-2-pyridone is achieved by the chlorination of 2-pyridone or 6-hydroxynicotinic acid. prepchem.comgoogle.com A similar strategy is applicable for bromination. The reaction of 2-hydroxy-4-methylpyridine with two or more equivalents of a brominating agent like bromine or NBS in a suitable solvent (e.g., acetic acid, chloroform) would lead to the desired this compound. The reaction proceeds via sequential electrophilic substitution, with the first bromine atom adding to either the C-3 or C-5 position, further activating the ring for the second bromination at the remaining open position.

An alternative approach involves starting with a pre-functionalized ring, such as 3,5-dibromopyridine (B18299). From there, a methyl group could be introduced at the C-4 position, followed by hydroxylation at C-2, although this route is often more complex. A documented synthesis for 3,5-dibromo-4-methylpyridine (B1300354) involves the lithiation of 3,5-dibromopyridine followed by quenching with methyl iodide. chemicalbook.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-4-methylpyridine |

| 4-Methyl-2-pyridone |

| Ethyl cyanoacetate |

| Cyanoacetamide |

| Ammonia |

| Piperidine |

| Ammonium Carbonate |

| N-propargylamines |

| Vinylene carbonate |

| Iodinated 2-pyridones |

| Pyridine |

| 2-Hydroxypyridine |

| 2-Pyridone |

| 3,5-Dichloro-2-pyridone |

| N-Bromosuccinimide (NBS) |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |

| Pyridinium bromide perbromide |

| Tetrabutylammonium tribromide (TBATB) |

| 6-Hydroxynicotinic acid |

| 3,5-Dibromopyridine |

Introduction of the Hydroxyl Group (or Formation of the 2-Pyridone Tautomer)

The introduction of a hydroxyl group at the C-2 position of the pyridine ring, which exists in tautomeric equilibrium with the 2-pyridone form, is a key transformation in the synthesis of the target molecule. vedantu.comwikipedia.org The predominant form in the solid state is typically the 2-pyridone. wikipedia.org

Hydroxylation Methods for Brominated Pyridines

Direct hydroxylation of a pre-existing brominated pyridine ring can be challenging. However, several methods are available for the synthesis of hydroxypyridines, which can be adapted for brominated substrates. One common approach involves the diazotization of an aminopyridine followed by hydrolysis. For instance, 2-amino-5-methylpyridine (B29535) can be converted to 2-hydroxy-5-methylpyridine (B17766) by treatment with sodium nitrite (B80452) in aqueous sulfuric acid. orgsyn.org A similar sequence could be envisioned for a 2-amino-3,5-dibromo-4-methylpyridine precursor.

Another strategy involves the deoxygenative C-H functionalization of pyridine-N-oxides. researchgate.net For example, 5-nitropyridine N-oxides can undergo thermal intramolecular hydroxylation. rsc.org While not a direct hydroxylation of a brominated pyridine, this highlights a method of introducing a hydroxyl group onto a pyridine ring that could potentially be integrated into a synthetic sequence.

Enzymatic hydroxylation represents a green chemistry approach. For example, 4-hydroxypyridine-3-hydroxylase, a mono-oxygenase, can hydroxylate 4-hydroxypyridine (B47283) to pyridine-3,4-diol, demonstrating the potential for regioselective enzymatic C-H hydroxylation. nih.gov

A novel methodology for the synthesis of 2-pyridones from 2-bromopyridines has been developed using a Ru(II)-KOPiv–Na2CO3 catalytic system. This process involves a domino reaction sequence that includes oxygen incorporation. nih.gov

| Method | Precursor | Reagents | Product | Key Features |

| Diazotization/Hydrolysis | 2-Amino-5-methylpyridine | 1. NaNO₂, H₂SO₄, H₂O, 0-5°C2. Heat to 95°C | 2-Hydroxy-5-methylpyridine | A classic method for converting amino groups to hydroxyl groups on aromatic rings. orgsyn.org |

| Ruthenium-catalyzed Domino Reaction | 2-Bromopyridines | Ru(II) catalyst, KOPiv, Na₂CO₃ | Heteroarylated 2-pyridones | Involves in-situ oxygen incorporation to form the 2-pyridone moiety. nih.gov |

Synthesis via Lactim-Lactam Tautomerism Pathways

The 2-pyridone scaffold is often synthesized directly, taking advantage of the inherent lactim-lactam tautomerism where the 2-pyridone (lactam) form is generally more stable than the 2-hydroxypyridine (lactim) form. vedantu.comwikipedia.org The position of this equilibrium can be influenced by factors such as substitution, solvent, and temperature. uni-muenchen.denih.gov

A versatile method for constructing the 2-pyridone ring is the Guareschi-Thorpe condensation, which involves the reaction of a cyanoacetamide with a 1,3-diketone. wikipedia.org For the synthesis of highly substituted 2-pyridones, a variety of cyclization strategies have been developed. For example, the [4+2] annulation of in-situ generated azadienes from N-propargylamines and active methylene compounds provides a direct route to diverse 2-pyridones. organic-chemistry.org

Furthermore, the synthesis of functionalized 2-pyridones can be achieved through the cyclization of β-keto amides. These precursors can be prepared by reacting β-hydroxy α-aminoesters with an acetone (B3395972) diketone adduct. bristol.ac.uk

The lactam-lactim tautomerism is a fundamental concept in the chemistry of these molecules, with the lactam form typically being the more stable tautomer. vedantu.com This tautomeric relationship is crucial as it dictates the reactivity and physical properties of the compound. The interconversion can be catalyzed by bifunctional molecules, including water. acs.org

| Tautomer | Structure | Key Characteristics |

| 2-Hydroxypyridine (Lactim) | Cyclic hydroxy-imide | One of two tautomeric forms, generally less stable than the lactam form. vedantu.com |

| 2-Pyridone (Lactam) | Cyclic amide | The more stable tautomer, often the predominant form in the solid state and in solution. vedantu.comwikipedia.org |

Methylation Strategies for the 4-Position

Introducing a methyl group at the 4-position of a pre-functionalized pyridine ring is a key step in the synthesis of this compound.

Directed Metalation followed by Methylation (e.g., using n-butyllithium and methyl iodide on 3,5-dibromopyridine)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org In the case of 3,5-dibromopyridine, the bromine atoms can direct the metalation to the C-4 position.

A specific procedure for the synthesis of 3,5-dibromo-4-methylpyridine involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the 4-position of 3,5-dibromopyridine. The resulting organolithium intermediate is then quenched with an electrophile, in this case, methyl iodide, to introduce the methyl group. chemicalbook.com

The reaction is typically carried out at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the organolithium species and to control the reaction's selectivity. chemicalbook.com

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

| 1. LDA Formation | n-Butyllithium, Diisopropylamine, THF, -10°C | Lithium Diisopropylamide (LDA) | Generation of the strong base required for deprotonation. chemicalbook.com |

| 2. Deprotonation | 3,5-Dibromopyridine, LDA, THF, -78°C | 3,5-Dibromo-4-lithiopyridine | Regioselective deprotonation at the C-4 position. chemicalbook.com |

| 3. Methylation | Methyl iodide, -78°C | 3,5-Dibromo-4-methylpyridine | Introduction of the methyl group at the 4-position. chemicalbook.com |

| 4. Workup | Saturated aqueous NH₄Cl solution | 3,5-Dibromo-4-methylpyridine | Quenching of the reaction and isolation of the product. chemicalbook.com |

Total Synthesis Approaches Utilizing Modular Building Blocks

Total synthesis strategies that employ modular building blocks offer a flexible and efficient way to construct highly substituted pyridines. nih.govorganic-chemistry.orgacs.org These methods involve the assembly of the pyridine ring from smaller, readily available fragments, allowing for a high degree of diversity in the final products.

One such approach involves a cascade reaction comprising a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate. nih.govacs.orgnih.gov This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to afford the pyridine ring. The mild reaction conditions tolerate a wide range of functional groups, including bromides. nih.gov

Another modular synthesis is based on the palladium-catalyzed α-alkenylation of ketones. acs.org In this method, a protected β-haloalkenylaldehyde reacts with a ketone to form a 1,5-dicarbonyl surrogate, which then undergoes cyclization and elimination to yield the pyridine product. This approach allows for complete regiocontrol over the substituents on the pyridine ring.

These modular approaches provide a powerful alternative to traditional condensation reactions and offer a streamlined route to complex pyridine derivatives from simple, commercially available starting materials. acs.org

| Modular Synthesis Approach | Key Reaction | Building Blocks | Advantages |

| Copper-catalyzed Cascade Reaction | C-N cross-coupling, electrocyclization, oxidation | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Mild conditions, good functional group tolerance (including halides). nih.govacs.org |

| Palladium-catalyzed α-Alkenylation | Enolate α-alkenylation, cyclization, elimination | Ketones, β-haloalkenylaldehydes | High regiocontrol, three-step synthesis from commercial materials. acs.org |

Chemical Reactivity and Transformational Chemistry of 3,5 Dibromo 2 Hydroxy 4 Methylpyridine

Reactivity of the Bromine Substituents

The two bromine atoms at the C3 and C5 positions of the pyridine (B92270) ring are the primary sites of reactivity, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic nature of the pyridine ring, influenced by the hydroxyl and methyl groups, as well as the inherent reactivity differences between the C3 and C5 positions, can lead to regioselective transformations under carefully controlled conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C, C-N, and C-O bonds, and the bromine substituents of 3,5-Dibromo-2-hydroxy-4-methylpyridine serve as excellent handles for such transformations.

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organoboronic acid and a halide, is a widely employed reaction in organic synthesis. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous dibrominated heterocyclic systems, such as 3,5-dibromo-2-pyrone, provides valuable insights. In these systems, regioselectivity is a key consideration, with coupling potentially occurring at either the C3 or C5 position. The outcome is often dictated by the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. nih.gov For instance, in related compounds, the C3 position is often more reactive due to its lower electron density. However, the presence of additives can sometimes reverse this selectivity. nih.gov

A general representation of the Suzuki-Miyaura coupling reaction is depicted below:

General Reaction Scheme for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| This compound | Aryl/Vinylboronic Acid | Pd(0) complex | e.g., K2CO3, Cs2CO3 | e.g., Toluene, Dioxane | 3-Aryl/Vinyl-5-bromo-2-hydroxy-4-methylpyridine or 3-Bromo-5-aryl/vinyl-2-hydroxy-4-methylpyridine or 3,5-Diaryl/Divinyl-2-hydroxy-4-methylpyridine |

This table represents a generalized reaction. Specific conditions and outcomes for this compound require experimental validation.

The Stille coupling offers another versatile method for C-C bond formation by reacting an organotin compound with an organic halide. Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Stille reaction with 3,5-dibrominated substrates is a critical aspect. Studies on the analogous 3,5-dibromo-2-pyrone have shown that the coupling typically occurs regioselectively at the C3 position. nih.gov This preference is attributed to the faster oxidative addition of the palladium catalyst at the more electron-deficient C3 position. However, it has been demonstrated that the addition of a copper(I) co-catalyst can reverse this regioselectivity, favoring coupling at the C5 position. nih.govnih.gov This highlights the tunability of the reaction outcome based on the chosen catalytic system.

General Reaction Scheme for Stille Coupling

| Reactant A | Reactant B | Catalyst | Additive (optional) | Solvent | Product |

| This compound | Organostannane (R-SnBu3) | Pd(0) complex | e.g., Cu(I) salt | e.g., Toluene, DMF | 3-Substituted-5-bromo-2-hydroxy-4-methylpyridine or 3-Bromo-5-substituted-2-hydroxy-4-methylpyridine |

This table illustrates a generalized Stille coupling. The specific regiochemical outcome for this compound would depend on the reaction conditions employed.

Similarly, the Ullmann condensation, a copper-catalyzed reaction, can be used to form C-O bonds, specifically for the synthesis of diaryl ethers from an aryl halide and a phenol. researchgate.netnih.govorganic-chemistry.org Modern variations of this reaction often utilize palladium catalysts and can proceed under milder conditions. The application of these methods to this compound would likely require careful optimization of reaction conditions to achieve the desired mono- or di-substituted products.

Overview of Potential C-N and C-O Bond Forming Reactions

| Reaction Name | Coupling Partners | Catalyst System | Typical Products |

| Buchwald-Hartwig Amination | This compound + Amine | Pd catalyst + Ligand + Base | Aminated pyridine derivatives |

| Ullmann Condensation | This compound + Phenol/Alcohol | Cu or Pd catalyst + Base | Aryl ether derivatives |

Nucleophilic Aromatic Substitution Reactions

While palladium-catalyzed reactions are predominant, the bromine atoms on the pyridine ring can also potentially undergo nucleophilic aromatic substitution (SNAr). However, the electron-rich nature of the pyridinone ring, especially with the presence of the hydroxyl group, generally makes uncatalyzed SNAr reactions challenging. The reaction would typically require a strong nucleophile and harsh reaction conditions. The relative reactivity of the C3 and C5 positions towards nucleophilic attack would be influenced by the electronic effects of the substituents.

Reduction of Aryl Bromides

The bromine substituents can be removed through reduction, a process known as hydrodebromination. This transformation can be achieved using various methods, including catalytic hydrogenation or by using a reducing agent in the presence of a palladium catalyst. This reaction can be useful for the synthesis of mono-brominated or fully debrominated 2-hydroxy-4-methylpyridine (B87338) derivatives, which can then be used in further synthetic elaborations. The selective mono-debromination would depend on the reactivity difference between the two bromine atoms and the careful control of reaction conditions.

Reactivity of the Hydroxyl Group (2-Pyridone Moiety)

The ambident nucleophilic character of the 2-pyridone ring is central to its reactivity. It can undergo reactions at either the exocyclic oxygen or the ring nitrogen, a choice often governed by reaction conditions and the nature of the electrophile.

While N-alkylation is often thermodynamically favored, O-functionalization to yield 2-alkoxypyridine derivatives can be achieved under specific conditions. The choice of solvent, base, and alkylating agent plays a crucial role in directing the regioselectivity of the reaction. O-alkylation is typically favored by using polar aprotic solvents and alkali metal salts like silver salts, or through specific catalytic methods. For instance, Brønsted acids such as triflic acid (TfOH) have been shown to catalyze the regioselective O-alkylation of 2-pyridones with diazo compounds, offering a pathway to O-substituted products. nih.govrsc.org This approach proceeds via a carbenoid insertion into the O-H bond of the lactim tautomer.

Table 1: Representative Conditions for O-Alkylation of 2-Pyridone Systems

| Reagent | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|

| Diazo compounds | Triflic acid (TfOH) | 2-Alkoxypyridines | nih.govrsc.org |

| Secondary Alkyl Iodides | Cesium Fluoride (CsF) | 2-Alkoxypyridines | thieme-connect.com |

N-alkylation is a common transformation for 2-pyridones, leading to thermodynamically stable N-substituted products. sciforum.net The competition between N- and O-alkylation is a well-documented challenge in the chemistry of these heterocycles. nih.govorganic-chemistry.org Generally, conditions that favor the pyridonate anion in solution, such as the use of strong bases like sodium hydride in non-polar solvents, tend to promote N-alkylation. sciforum.net Various methodologies have been developed to ensure high N-selectivity, including the use of cesium fluoride (CsF) with benzyl or allyl chlorides, or employing masked 2-hydroxypyridine (B17775) derivatives like 2-alkoxy or 2-fluoropyridines in the reaction. thieme-connect.comthieme-connect.comacs.org Another approach involves a P(NMe2)3-mediated reaction with α-keto esters, which proceeds via deoxygenation under mild conditions to give N-alkylated 2-pyridones with high regioselectivity. organic-chemistry.org

Table 2: Selected Methods for N-Alkylation of 2-Pyridone Scaffolds

| Reagent/Method | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|

| Benzyl/Allyl Chlorides | Cesium Fluoride (CsF) | N-Alkyl-2-pyridones | thieme-connect.com |

| α-Keto Esters | P(NMe2)3, Toluene, rt | N-Alkyl-2-pyridones | organic-chemistry.org |

| 2H-Azirines | p-Toluenesulfonic acid | N-Alkyl-2-pyridones | nih.govbohrium.com |

This compound exists in a tautomeric equilibrium between the aromatic lactim (2-hydroxy) form and the non-aromatic but resonance-stabilized lactam (2-pyridone) form. This equilibrium is a fundamental aspect of its structure and reactivity. chemtube3d.com The position of this equilibrium is highly sensitive to the physical state, solvent polarity, temperature, and the electronic nature of substituents on the ring. nih.govwuxibiology.comsemanticscholar.org

In the gas phase and non-polar solvents, the lactim form of 2-hydroxypyridine can be favored. nih.gov However, in polar solvents and the solid state, the lactam form typically predominates due to its greater polarity and ability to form stable hydrogen-bonded dimers. nih.govwuxibiology.com The presence of water, in particular, strongly shifts the equilibrium toward the lactam form by stabilizing it through hydrogen bonding. acs.org Spectroscopic techniques such as UV/Vis, NMR, and advanced methods like 2D IR spectroscopy are employed to study this equilibrium quantitatively. semanticscholar.orgnih.govnih.gov For substituted pyridones, electron-withdrawing groups can influence the tautomeric balance. For example, studies on 6-chloro-2-pyridone have shown a significant shift in the equilibrium towards the lactim form compared to the unsubstituted parent compound. nih.govnih.gov

Table 3: Factors Influencing Lactim-Lactam Tautomerism

| Factor | Favors Lactim Form | Favors Lactam Form | Ref. |

|---|---|---|---|

| Solvent | Non-polar (e.g., cyclohexane) | Polar (e.g., water, DMSO) | nih.govwuxibiology.com |

| Physical State | Gas Phase | Solid State, Solution | nih.gov |

| Interactions | Monomeric species | Dimerization via H-bonding | chemtube3d.comuni-muenchen.de |

| Substituents | Electron-withdrawing groups | Electron-donating groups | semanticscholar.orgnih.gov |

Reactivity of the Methyl Group at the 4-Position

The methyl group at the 4-position of the pyridine ring is analogous to a benzylic position and is susceptible to various functionalization reactions. Its reactivity is enhanced by the adjacent aromatic system. One of the most common transformations is oxidation. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted into a formyl (aldehyde) or a carboxyl (carboxylic acid) group. pvamu.eduacs.org Reagents like selenium dioxide or potassium permanganate are often used for such oxidations. For instance, the oxidation of methylazaarenes can be achieved using an iodine-DMSO system via a Kornblum oxidation-type mechanism. researchgate.net Furthermore, the benzylic C-H bonds can be activated for other reactions, including halogenation or condensation with carbonyl compounds, providing a route to more complex derivatives. researchgate.net

Table 4: Potential Functionalization of the 4-Methyl Group

| Reaction Type | Typical Reagents | Potential Product |

|---|---|---|

| Oxidation | KMnO4, SeO2, I2/DMSO | 4-Carboxy or 4-Formyl derivative |

| Halogenation | N-Bromosuccinimide (NBS) | 4-(Bromomethyl) derivative |

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. msu.edu Any electrophilic attack typically occurs at the C-3 and C-5 positions (meta to the nitrogen). However, the substituents on the this compound ring significantly modify this reactivity. The hydroxyl/pyridone group and the methyl group are both activating, electron-donating groups, directing electrophiles to the ortho and para positions. Conversely, the two bromine atoms are deactivating but are also ortho, para-directors. The interplay of these effects makes predicting the outcome of electrophilic substitution complex, though the positions are already substituted.

Advanced Spectroscopic Elucidation of 3,5 Dibromo 2 Hydroxy 4 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for 3,5-Dibromo-2-hydroxy-4-methylpyridine are not available in the searched literature. For related compounds like 4-methylpyridine, the proton of the methyl group typically appears as a singlet, and the aromatic protons show characteristic splitting patterns based on their positions on the pyridine (B92270) ring. In the target molecule, one would expect to observe a singlet for the methyl protons and a singlet for the remaining aromatic proton, along with a broad signal for the hydroxyl proton. However, without experimental data, these are only predictions.

Specific ¹³C NMR chemical shift data for all carbon atoms in this compound could not be retrieved. The analysis would typically involve identifying the signals for the methyl carbon, the two bromine-substituted carbons, the carbon bearing the hydroxyl group, and the remaining carbons of the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and oxygen atoms and the electron-donating effect of the methyl group.

No 2D NMR studies (COSY, HSQC, HMBC) for this compound have been reported in the searched databases. Such analyses would be instrumental in confirming the structural assignments by showing correlations between protons and carbons. For instance, an HMBC spectrum would be expected to show a correlation between the methyl protons and the C3, C4, and C5 carbons of the pyridine ring.

Mass Spectrometry (MS)

While the molecular formula of this compound is C₆H₅Br₂NO, and its molecular weight is approximately 266.92 g/mol synchem.de, no experimental HRMS data to confirm the exact mass with high precision was found. Such data would provide unambiguous confirmation of the elemental composition.

An analysis of the mass spectrometry fragmentation pattern of this compound is not available. This analysis would be crucial for confirming the structure by observing the characteristic loss of fragments, such as bromine atoms, a methyl group, or a carbon monoxide molecule from the pyridone tautomer. The isotopic pattern of the molecular ion peak, showing the presence of two bromine atoms, would also be a key feature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational energies of molecular bonds.

Characterization of Functional Groups (e.g., O-H, C=O of pyridone tautomer, C-Br)

A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. chemtube3d.comnih.gov In the case of this compound, this equilibrium would be between the hydroxy tautomer and the pyridone tautomer (3,5-dibromo-4-methyl-1,2-dihydropyridin-2-one).

The IR spectrum would be instrumental in determining the predominant tautomeric form in a given state (solid, liquid, or in solution).

O-H Stretching: The presence of the 2-hydroxy tautomer would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration. The broadness of this peak is typically due to hydrogen bonding.

N-H Stretching: If the pyridone tautomer is present, a band corresponding to the N-H stretch would be expected, typically in the range of 3300-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band between 1650 and 1700 cm⁻¹ would be a clear indicator of the carbonyl group (C=O) in the pyridone tautomer. wikipedia.org The presence and intensity of this band are often used to quantify the equilibrium position.

C-Br Stretching: The vibrations of the carbon-bromine bonds would give rise to characteristic absorptions in the lower frequency region of the IR spectrum, typically between 500 and 650 cm⁻¹.

The following table summarizes the expected IR absorption bands for the functional groups in this compound and its pyridone tautomer.

| Functional Group | Tautomer | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxy | 3200-3600 (broad) |

| N-H Stretch | Pyridone | 3300-3500 |

| C=O Stretch | Pyridone | 1650-1700 (strong, sharp) |

| C-Br Stretch | Both | 500-650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for studying conjugated systems.

Electronic Transitions and Conjugation Effects

The pyridine ring is an aromatic system, and the substituents (bromo, hydroxyl, and methyl groups) will influence its electronic structure and, consequently, its UV-Vis spectrum. The absorption bands observed in the UV-Vis spectrum correspond to π→π* and n→π* electronic transitions. The extent of conjugation in the molecule significantly affects the wavelength of maximum absorption (λmax). The dibromo and methyl substitutions on the pyridine ring are expected to cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted 2-hydroxypyridine (B17775).

Tautomerism Influence on UV-Vis Spectra

The two tautomeric forms, the hydroxy and the pyridone, would possess distinct electronic configurations and thus different UV-Vis absorption spectra. The 2-hydroxypyridine form, being a benzenoid aromatic, would have different absorption characteristics compared to the 2-pyridone form, which has a cross-conjugated system. By comparing the spectrum of the compound to that of its N-methyl and O-methyl derivatives (which "lock" the tautomeric form), the position of the tautomeric equilibrium in different solvents can be determined. semanticscholar.org Generally, the pyridone tautomer tends to absorb at a longer wavelength than the corresponding hydroxypyridine tautomer. semanticscholar.org

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

A single-crystal X-ray diffraction study of this compound would provide unambiguous information about its solid-state structure. This analysis would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. Crucially, it would definitively identify the predominant tautomeric form in the crystalline state. wikipedia.org For many 2-hydroxypyridine derivatives, the pyridone tautomer is favored in the solid state due to the formation of stable hydrogen-bonded dimers or chains. wikipedia.orgnih.gov

While a crystal structure for the closely related compound 3,5-Dibromo-4-methylpyridine (B1300354) (which lacks the hydroxyl group) has been reported, showing a planar pyridine ring and specific intermolecular Br···N and Br···Br interactions, no such data is currently available in the Cambridge Structural Database (CSD) for this compound. researchgate.netiucr.org A crystallographic study would be essential to fully understand its solid-state packing and the influence of the hydroxyl/keto group on the crystal lattice.

Computational Chemistry and Mechanistic Insights for 3,5 Dibromo 2 Hydroxy 4 Methylpyridine

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Conformation and Tautomerism:The influence of different solvents on the conformational preferences and tautomeric equilibrium of this specific compound has not been investigated through molecular dynamics simulations in the reviewed literature.

While computational studies exist for other substituted pyridine (B92270) derivatives, the strict focus on 3,5-Dibromo-2-hydroxy-4-methylpyridine, as per the instructions, prevents the inclusion of information from related but distinct chemical entities. Future computational research may address the properties of this compound, at which point a detailed analysis as requested could be constructed.

Quantitative Structure-Activity Relationships (QSAR) for Related Chemical Space

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of compounds with their biological activities. wikipedia.orgfiveable.melibretexts.org These models are instrumental in predicting the activity of new molecules, thereby streamlining the drug discovery process. fiveable.me For the chemical space related to this compound, which includes substituted and brominated pyridines, QSAR studies offer a pathway to forecast their potential biological interactions and guide the synthesis of more potent and selective compounds.

The core principle of QSAR is that the biological activity of a molecule is intrinsically linked to its chemical structure. fiveable.me By analyzing features like molecular size, shape, and chemical properties, QSAR models can predict a compound's potency or toxicity. fiveable.me For substituted pyridine derivatives, 3D-QSAR models have been successfully developed to predict binding affinities for various biological targets. For instance, a study on substituted pyridine derivatives as Lysine-specific demethylase 1 (LSD1) inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust predictive models. nih.gov

These models provide insights into how different substituents on the pyridine ring influence binding. The generated contour maps from such analyses highlight regions where steric bulk, electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. In the case of LSD1 inhibitors, the models indicated that electrostatic interactions were a major driving force for binding. nih.gov

Molecular docking and molecular dynamics (MD) simulations further complement QSAR studies by providing a dynamic view of the ligand-protein interactions. nih.gov These computational methods can reveal specific binding modes and identify key amino acid residues that are crucial for affinity. For example, in the study of LSD1 inhibitors, MD simulations identified a conserved water-bridge motif and key residues like Asp555 and Lys661 as being significant for inhibitor potency. nih.gov

The predictive power of QSAR models is heavily dependent on the quality of the input data and rigorous statistical validation. nih.govmdpi.com For a series of 2-amino-pyrazolopyridine derivatives targeting polo-like kinase 1 (plk1), a 3D-QSAR model was developed that, in conjunction with docking and pharmacophore modeling, helped to understand the structural requirements for inhibitory activity. researchgate.net Such integrated computational approaches are invaluable for predicting the pharmacological interactions of new compounds within the this compound chemical space, guiding the design of molecules with potentially enhanced therapeutic properties.

| Model | Dataset | q² (Cross-validated R²) | r² (Non-cross-validated R²) |

|---|---|---|---|

| CoMFA | Training Set | 0.595 | 0.959 |

| Test Set | 0.512 | 0.846 | |

| CoMSIA | Training Set | 0.733 | 0.982 |

| Test Set | 0.695 | 0.922 |

Reaction Mechanism Elucidation (e.g., Bromination, Cross-Coupling Transmetalation)

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and the factors controlling selectivity.

Bromination:

The synthesis of this compound involves the electrophilic aromatic bromination of a 2-hydroxy-4-methylpyridine (B87338) precursor. The mechanism of electrophilic bromination on activated aromatic rings, such as hydroxypyridines, typically proceeds through the formation of a sigma complex (Wheland intermediate). Computational studies, often using Density Functional Theory (DFT), can model the energies of possible intermediates and transition states to predict the regioselectivity of the reaction. mdpi.com

For hydroxy- and methoxy-pyranones, which share electronic similarities with hydroxypyridines, bromination has been shown to occur at various positions, including the C-3 and C-5 positions, analogous to the formation of the target compound. researchgate.net The reaction conditions and the nature of the brominating agent (e.g., N-bromosuccinimide, dibromo-dimethylhydantoin) can influence the reaction pathway and product distribution. google.comsemanticscholar.org Under acidic conditions, the carbonyl group of a ketone can be protonated, leading to the formation of an enol, which then attacks the bromine source. nih.gov A similar mechanism can be envisioned for the tautomeric pyridinone form of 2-hydroxypyridine (B17775).

Cross-Coupling Transmetalation:

The bromine atoms on this compound are valuable handles for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org The mechanism of this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org The transmetalation step, where the organic group is transferred from the organoboron reagent to the palladium(II) center, is often the most complex and rate-determining step. nih.govnih.gov

Computational studies have been crucial in deciphering the intricate details of the transmetalation mechanism for bromopyridines. DFT calculations have been used to investigate the coupling between bromopyridines and phenylboronic acid. researchgate.net These studies help to evaluate the relative preference for different proposed pathways. researchgate.net

Two primary pathways are often considered for the transmetalation step in Suzuki-Miyaura reactions:

Path A (Boronate Pathway): Involves the reaction of an anionic organoboronate species with the palladium(II)-halide complex. nih.govresearchgate.net

Path B (Oxo-Palladium Pathway): Involves a palladium(II)-hydroxo complex reacting with the neutral organoboron compound. nih.govresearchgate.net

Mechanistic studies on 2(4)-bromopyridines have led to the identification of transient intermediates in the transmetalation step through a combination of NMR spectroscopy and DFT calculations. researchgate.netuab.cat These intermediates have been characterized as complexes containing a boronate ligand coordinated to the palladium center through an oxygen atom. researchgate.netuab.cat The presence of a base is crucial, as it enhances the electron density at the boron atom, facilitating the formation of the "ate" complex necessary for transmetalation. researchgate.net Computational analysis indicates that for bromopyridines, the pathway involving the anionic organoboronate species (Path A) is often operative. researchgate.net The electronic nature of the substituents on both the bromopyridine and the boronic acid can significantly influence the rate of transmetalation. nih.gov

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| Oxidative Addition | The palladium catalyst inserts into the carbon-bromine bond of the dibromopyridine. | Pd(0) → Pd(II) |

| Transmetalation | The organic group from the boronic acid (or its derivative) replaces the bromide on the palladium complex. | Pd(II) → Pd(II) |

| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. | Pd(II) → Pd(0) |

Pharmacological and Biological Research Context of 3,5 Dibromo 2 Hydroxy 4 Methylpyridine Analogs

Biological Activities of 2-Hydroxypyridines and 2-Pyridones

Derivatives of 2-hydroxypyridine (B17775) and 2-pyridone are recognized for their diverse and significant pharmacological activities. benthamdirect.comnih.gov These compounds have been investigated for a multitude of therapeutic applications, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. researchgate.netnih.gov The biological profile of these molecules can be significantly influenced by the nature and position of various substituents on the pyridone ring. innovareacademics.inniscpr.res.in

The 2-pyridone scaffold is a key component in many compounds exhibiting potent anticancer properties. researchgate.netbenthamdirect.com Research has shown that these derivatives can inhibit the proliferation of various cancer cells and induce apoptosis through multiple mechanisms. acs.org

One notable derivative, Sambutoxin, a 4-hydroxy-2-pyridone, has demonstrated the ability to inhibit the growth of several cancer cell lines. acs.org Its mechanism involves inducing G2/M phase cell-cycle arrest and apoptosis through the mitochondrial pathway. This is characterized by an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases. acs.org Furthermore, Sambutoxin elevates reactive oxygen species (ROS), leading to sustained phosphorylation of JNK, which plays a crucial role in triggering apoptosis. acs.org In animal models, Sambutoxin showed significant antitumor activity in a BALB/c nude mouse xenograft model without notable systemic toxicity. acs.org

Other synthetic analogs have also shown promise. Pyridine-linked combretastatin-A4 (CA-4) analogues, where the central ring is a pyridine (B92270), have been developed as potent anticancer agents. acs.org The most potent of these, compound 4s , which has a 3-hydroxy-4-methoxy substitution on one phenyl ring and 2,4-dimethoxy substitutions on the other, exhibited low nanomolar potency against HeLa, HT-29, and MDA-MB-231 cancer cell lines. acs.org These compounds were found to be as effective as CA-4 in arresting the cell cycle at the G2/M phase. acs.org

Similarly, a series of 3,4-dihydropyridine-2(1H)-thiones, structurally related to 2-pyridones, were evaluated for their anticancer activity. An analog featuring a thiophene (B33073) ring at the C5 position (S22 ) was particularly effective against melanoma A375 and ovarian SK-OV-3 cell lines. mdpi.com These compounds were found to inhibit tubulin polymerization, leading to mitotic spindle disruption, cell cycle arrest, and apoptosis. mdpi.com Quinazoline-based pyrimidodiazepine derivatives have also been synthesized and tested, with some compounds showing high cytostatic and cytotoxic activity against a panel of 60 human tumor cell lines. rsc.org

Table 1: Examples of Anticancer Activity of 2-Pyridone Analogs

| Compound/Analog Class | Cancer Cell Line(s) | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| Sambutoxin | Various | Inhibition of proliferation, induction of apoptosis | G2/M arrest, mitochondrial apoptosis pathway activation, ROS-JNK signaling | acs.org |

| Pyridine-linked CA-4 analog (4s ) | HeLa, HT-29, MDA-MB-231 | Low nanomolar antiproliferative potency | G2/M phase cell cycle arrest | acs.org |

| Dihydropyridine-2(1H)-thione (S22 ) | A375 (melanoma), SK-OV-3 (ovarian) | High antiproliferative activity (IC50 ~1.7 µM) | Inhibition of tubulin polymerization, apoptosis | mdpi.com |

| Quinazoline-chalcone (14g ) | K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 | High antiproliferative activity (GI50 0.622–1.81 μM) | DNA intercalation | rsc.org |

| Pyrimidodiazepine (16c ) | Ten different cancer cell lines | High cytotoxic activity (LC50) | DNA groove binding | rsc.org |

The 2-pyridone core is integral to numerous compounds with significant antiviral capabilities, targeting a range of DNA and RNA viruses. nih.govingentaconnect.com These derivatives have been explored as inhibitors of hepatitis B virus (HBV), herpes simplex virus (HSV), human immunodeficiency virus (HIV-1), and coronaviruses. acs.orgacs.orgresearchgate.net

A series of novel 2-pyridone derivatives demonstrated good to moderate activity against HBV DNA replication in vitro. acs.orgnih.gov The most active compounds, 5d and 6l , showed potent inhibition with IC50 values of 0.206 µM and 0.12 µM, respectively, and exhibited high selectivity. acs.orgnih.gov

In another study, newly synthesized benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were tested against several viruses. acs.org Compounds 7e , 7f , and 13a showed a viral reduction percentage greater than 50% against HSV-1. acs.org Specifically, compound 13a also displayed potency against Hepatitis A virus (HAV), Hepatitis C virus (HCV), and adenovirus type 7 (HAdV7). acs.org The presence of a cyano (CN) group on the 2-pyridone ring was found to enhance antiviral activity compared to an ethoxycarbonyl group. acs.org

Furthermore, 2-pyridone natural products have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov The 2-pyridone ring was incorporated into α-ketoamides to improve their half-life and solubility, leading to compounds that could effectively bind to the active site of the viral protease, thereby inhibiting its activity. nih.gov

Table 2: Examples of Antiviral Activity of 2-Pyridone Analogs

| Compound/Analog Class | Target Virus | Key Findings | Reference |

|---|---|---|---|

| 2-Pyridone derivatives (5d , 6l ) | Hepatitis B Virus (HBV) | Potent inhibition of HBV DNA replication (IC50 = 0.206 µM and 0.12 µM) | acs.orgnih.gov |

| Benzothiazole-pyridone (13a ) | HSV-1, HAV, HCV, HAdV7 | >50% viral reduction against HSV-1; 60% against HAV; 56.7% against HCV | acs.org |

| Benzothiazole-pyridone (7f ) | HSV-1, HAV | >50% viral reduction against HSV-1; 60% against HAV | acs.org |

| α-ketoamides with pyridone ring | SARS-CoV-2 | Inhibition of main protease (Mpro); improved pharmacokinetic properties | nih.gov |

Analogs of 2-hydroxypyridine have demonstrated significant anti-inflammatory properties, often linked to their ability to chelate iron. nih.govnih.govnih.gov Iron can contribute to tissue damage by catalyzing the formation of reactive oxygen species. nih.gov By sequestering iron, these compounds can interrupt this damaging process.

A study on hydroxypyridinone derivatives showed they could effectively compete for iron with biological molecules like apotransferrin and ferritin. nih.gov The anti-inflammatory effects in a rat model were most pronounced with the most hydrophilic chelators and those with the highest avidity for iron. nih.gov Some of these simple bidentate iron chelators approached the anti-inflammatory capability of indomethacin (B1671933) in the animal model. nih.gov

The anti-inflammatory mechanism is also thought to involve the inhibition of pro-inflammatory enzymes. nih.govmdpi.com New derivatives of 3-hydroxy pyridine-4-one were shown to significantly inhibit carrageenan-induced paw edema in animal models. nih.gov Because key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are heme-dependent (contain iron), it is suggested that the iron-chelating properties of these compounds may contribute to their anti-inflammatory action by inhibiting these enzymes. nih.gov This can lead to a decrease in the production of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide (NO). nih.govmdpi.com

Table 3: Examples of Anti-inflammatory Activity of Hydroxypyridine Analogs

| Compound/Analog Class | In Vivo/In Vitro Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Hydroxypyridinones | Rat model of inflammation (pleurisy) | Dose-dependent anti-inflammatory effects, approaching indomethacin | Iron chelation, interruption of free radical generation | nih.gov |

| 3-Hydroxy pyridine-4-one derivatives | Rat model of inflammation (carrageenan-induced paw edema) | Significant inhibition of paw edema (up to 67%) | Inhibition of inflammatory mediators (e.g., prostaglandins, NO) possibly via iron chelation | nih.gov |

| Marine-derived peptides (PPY1) | LPS-stimulated RAW 264.7 macrophages | Suppression of inflammatory mediators (COX-2, iNOS) | Inhibition of inflammatory cytokine expression | mdpi.com |

The 2-pyridone nucleus is a common feature in compounds with potent antibacterial and antifungal activities. innovareacademics.inniscpr.res.in These agents have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as various fungal pathogens. niscpr.res.innih.gov

A study of 2-pyridone quinoline (B57606) hybrids found that certain derivatives were highly active antimicrobials. niscpr.res.in The presence of electron-withdrawing groups was shown to enhance antibacterial activity, while a hydroxyl (-OH) group at the meta position increased antifungal activity. niscpr.res.in Specifically, compound 3i was the most effective antibacterial agent, and compound 3e showed the strongest antifungal capacity. niscpr.res.in

Another class of compounds, ring-fused 2-pyridones, has been described as a new type of antibiotic effective against multidrug-resistant Gram-positive bacteria, including vancomycin-resistant enterococci (VRE). nih.gov These compounds exhibit bacteriostatic activity against actively dividing cells and are bactericidal against non-dividing stationary phase cells. nih.gov They can also act synergistically with standard antibiotics like vancomycin (B549263) to kill clinical strains of VRE. nih.gov

Natural products containing the 2-pyridone core also exhibit significant antifungal properties. Trichodin A, a tricyclic pyridone isolated from Trichoderma species, is active against Candida albicans. researchgate.net Synthetic polycyclic pyridones inspired by this natural product were also effective against hyphal and biofilm formation in C. albicans. researchgate.net

Table 4: Examples of Antimicrobial Activity of 2-Pyridone Analogs

| Compound/Analog Class | Target Organism(s) | Activity | Key Structural Feature | Reference |

|---|---|---|---|---|

| 2-Pyridone quinoline hybrid (3i ) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Excellent antibacterial potential | Electron-withdrawing groups | niscpr.res.in |

| 2-Pyridone quinoline hybrid (3e ) | C. albicans, A. niger, A. clavatus | Excellent antifungal capacity | Meta-hydroxyl group | niscpr.res.in |

| Ring-fused 2-pyridones | Vancomycin-resistant enterococci (VRE) | Bacteriostatic and bactericidal activity; synergy with vancomycin | Ring-fused backbone | nih.gov |

| Trichodin A (natural product) | Candida albicans | Antifungal activity | Tricyclic pyridone structure | researchgate.net |

Specific Receptor Interaction Studies (e.g., Adenosine (B11128) A3 Receptor Antagonism of Brominated Pyridines)

Beyond broad biological effects, pyridine derivatives have been studied for their specific interactions with cellular receptors. A notable area of research is the development of ligands for adenosine receptors, particularly the A3 subtype (A3AR), which is a target for treating inflammatory diseases and cancer. unife.itmdpi.com

Various heterocyclic compounds, including pyridine and dihydropyridine (B1217469) derivatives, have been identified as potent and selective A3AR antagonists. nih.goveurekaselect.com For instance, 6-phenyl-1,4-dihydropyridines were characterized as A3AR antagonists. nih.gov These antagonists competitively inhibit the binding of agonists to the receptor, which has been demonstrated in functional assays measuring the inhibition of adenylate cyclase. nih.gov

The search for A3AR ligands has yielded nucleoside derivatives with specific substitutions that confer antagonism. For example, a radiolabeled 3-bromo analogue of a nucleoside was developed as a selective A3AR antagonist for use in positron emission tomography (PET). unife.it While many A3AR ligands are adenosine derivatives, non-nucleoside structures based on pyridine and other heterocycles have also proven effective, though their activity can be highly species-dependent. eurekaselect.comnih.gov The development of these specific receptor antagonists highlights the tunability of the pyridine scaffold for creating targeted therapeutics.

Mechanistic Investigations of Biological Action

Understanding the mechanism of action is crucial for the development of drugs based on the 2-hydroxypyridine scaffold. Research has revealed several key cellular processes that are modulated by these compounds.

A primary mechanism for the anticancer effects of many 2-pyridone analogs is the induction of cell cycle arrest and apoptosis. acs.orgmdpi.com As seen with Sambutoxin, this can be triggered by the generation of ROS and the activation of stress-related signaling pathways like the JNK pathway. acs.org Other derivatives, particularly those designed as antimitotic agents, function by directly interfering with the cytoskeleton. For example, certain dihydropyridine-2(1H)-thiones inhibit the polymerization of tubulin, a critical protein for forming the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com

In the context of antiviral activity, the mechanism often involves the inhibition of essential viral enzymes. Pyridone-containing compounds have been designed to inhibit the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication, by binding to its catalytic site. nih.gov For anti-HBV agents, the mechanism involves the direct inhibition of viral DNA replication. acs.orgnih.gov

The antibacterial action of ring-fused 2-pyridones against stationary phase enterococcal cells is mediated by the Atn autolysin and the GelE protease, mimicking a natural fratricide mechanism observed in biofilms. nih.gov For anti-inflammatory effects, a key mechanism is iron chelation, which prevents the formation of damaging free radicals and may inhibit iron-dependent enzymes like cyclooxygenase and lipoxygenase that produce inflammatory mediators. nih.govnih.gov

Finally, in the natural environment, the biodegradation of 2-hydroxypyridine itself has been studied. In Burkholderia sp., the first step is catalyzed by a 2-hydroxypyridine 5-monooxygenase, which converts it to 2,5-dihydroxypyridine, initiating a catabolic pathway for the compound. nih.gov

Antioxidant Properties of Related Compounds

The investigation into the antioxidant potential of pyridine derivatives has revealed that specific structural features play a crucial role in their activity. While direct studies on 3,5-Dibromo-2-hydroxy-4-methylpyridine are not extensively documented in this context, research on analogous compounds, particularly those incorporating the pyridine scaffold, provides significant insights.

A study on novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives demonstrated their antioxidant capabilities through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. pensoft.net The synthesis and subsequent evaluation of these compounds aimed to develop substances with a favorable pharmacological profile, identifying several derivatives with notable antioxidant activity. pensoft.net This suggests that the thiazolo[4,5-b]pyridine (B1357651) core, an analog of the substituted pyridine structure, is a promising framework for developing new antioxidant agents. pensoft.net

The antioxidant properties of hydroxy-substituted chalcones, which can be considered analogs in terms of possessing aromatic rings with hydroxyl groups, have also been systematically studied. It has been observed that the position and number of hydroxyl groups on the aromatic rings significantly influence the antioxidant activity. mdpi.com For example, chalcones with a 3,4-dihydroxy substitution pattern on ring B have been identified as having high antioxidant activity. mdpi.com This principle of structure-activity relationship, where hydroxyl and other substituents on an aromatic ring system dictate antioxidant potential, is likely applicable to hydroxypyridine derivatives as well.

| Compound/Derivative Class | Assay | Key Findings | Reference |

| (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives | DPPH radical scavenging | Showed notable antioxidant activity. | pensoft.net |

| N-benzyl pyridinium (B92312)–curcumin derivative 7f | ABTS assay | 55.3% radical scavenging activity at 0.5 mg/mL. | nih.gov |

| N-benzyl pyridinium–curcumin derivatives 8f and 8g | ABTS assay | ~59% radical scavenging activity at 0.5 mg/mL. | nih.gov |

| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | DPPH radical scavenging & H₂O₂-induced yeast oxidative stress | Showed the highest antioxidant activity in its series. | mdpi.com |

Applications in Synthetic Organic Chemistry and Materials Science

Building Block in Complex Chemical Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring makes 3,5-Dibromo-2-hydroxy-4-methylpyridine a valuable starting material for elaborate chemical structures. The bromine atoms at the 3- and 5-positions can be selectively functionalized, providing a route to a wide array of substituted pyridine derivatives.

Precursor for Natural Product Derivatives (e.g., Alkaloids)

While direct synthesis of natural products from this compound is not extensively documented, its close analogue, 3,5-Dibromo-4-aminopyridine, is a key intermediate in the synthesis of the natural product Desmopyridine. google.com The subject compound can be readily converted to this amino derivative, highlighting its role as a precursor in the synthesis of complex alkaloids. The pyridoacridine alkaloid class, known for its significant biological activities, often involves synthetic strategies that utilize highly substituted pyridine building blocks. synchem.de

Intermediate in Pharmaceutical Development

Halogenated pyridines are crucial intermediates in the pharmaceutical industry. google.comsynchem.de The structure of this compound provides a robust starting point for creating libraries of compounds for drug discovery. The ability to perform sequential, site-selective reactions on the dibrominated ring allows for the introduction of diverse functionalities, which is a key strategy in medicinal chemistry for optimizing the biological activity of lead compounds.

Synthesis of Bioactive Compounds

The utility of brominated pyridine scaffolds is prominently demonstrated in the synthesis of potent anticancer agents. Specifically, they are used to create analogues of Combretastatin A-4, a natural product that inhibits tubulin polymerization, a key process in cell division. nih.govacs.org By replacing the cis-stilbene (B147466) bridge of Combretastatin A-4 with a pyridine ring, researchers have developed nonisomerizable analogues with significant cytotoxic activities against various cancer cell lines. nih.govacs.orgnih.gov

In one approach, dibromopyridines undergo sequential palladium-catalyzed Suzuki coupling reactions to introduce different aryl groups, mimicking the structure of Combretastatin A-4. acs.org Several of these pyridine-bridged analogues have shown potent activity, arresting the cell cycle in the G2/M phase and disrupting angiogenesis in a manner comparable to the parent compound. nih.govacs.orgnih.gov The most effective of these analogues often feature a 3-atom linker that includes the pyridine nitrogen. nih.govnih.gov

Table 1: Examples of Bioactive Combretastatin A-4 Analogues Synthesized from Pyridine Precursors

| Compound Analogue | Linker Type | Key Phenyl Ring Substitutions | Biological Activity | Reference(s) |

| Analogue 4h | 3-atom (with N) | 2,4-dimethoxy | Potent cytotoxicity, G2/M cell cycle arrest | nih.govnih.gov |

| Analogue 4s | 3-atom (with N) | 3-hydroxy-4-methoxy and 2,4-dimethoxy | Low nanomolar potency, G2/M cell cycle arrest | nih.govnih.gov |

| Analogue 4t | 3-atom (with N) | 2,3,4-trimethoxy | Potent cytotoxicity and anti-angiogenesis | nih.gov |

| Analogues 2a, 2b, 2e | Not specified | Various | Potent antiproliferative activities, tubulin polymerization inhibition | uobasrah.edu.iq |

Furthermore, the core structure is related to precursors used in synthesizing other biologically active heterocyclic systems, such as furo[2,3-b]pyridine (B1315467) derivatives, which have also been investigated for their potential as anticancer agents. nih.gov

Ligand Design for Coordination Chemistry and Catalysis

The 2-hydroxypyridine (B17775) moiety within the compound can exist in tautomeric equilibrium with its 2-pyridone form. This duality, combined with the electronic influence of the bromine and methyl substituents, makes it an interesting ligand for coordination chemistry. The nitrogen atom and the hydroxyl/keto oxygen can act as coordination sites, allowing the molecule to form stable complexes with various transition metals.

Research on halogen-substituted 2-hydroxypyridines has shown they can coordinate to metal centers like copper(II) and palladium(II). tandfonline.comtandfonline.com The specific coordination mode can be influenced by factors such as the identity of the halogen and the metal ion concentration. tandfonline.comtandfonline.com These complexes are not only of structural interest but also have potential applications in magnetism and catalysis. tandfonline.comtandfonline.com

Role in Transition-Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

The bromine atoms at the 3- and 5-positions of the pyridine ring are ideal handles for transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are particularly effective with substrates like this compound. researchgate.netlibretexts.orgyoutube.com The general mechanism for these cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring. This is often the rate-determining step.

Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) center.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

The presence of two bromine atoms allows for sequential or double coupling reactions, enabling the synthesis of complex, multi-substituted pyridines. researchgate.net The regioselectivity of these reactions—whether the coupling occurs at the C3 or C5 position first—can often be controlled by carefully choosing the catalyst, ligands, and reaction conditions. researchgate.netresearchgate.netacs.org This controlled, stepwise functionalization is highly valuable for building molecular complexity.

Table 2: Common Palladium-Catalyzed Reactions Applicable to this compound

| Reaction Name | Coupling Partner | Bond Formed | Key Features | Reference(s) |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C | High functional group tolerance; mild conditions. | researchgate.netlibretexts.org |

| Stille Coupling | Organotin Reagent (e.g., Ar-SnBu₃) | C-C | Tolerant of many functional groups. | researchgate.net |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Forms carbon-nitrogen bonds, crucial for many pharmaceuticals. | youtube.com |

| Heck Coupling | Alkene | C-C | Forms substituted alkenes. | youtube.com |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | Forms aryl-alkynes. | youtube.com |

Integration into Advanced Materials

The structural features of this compound and its derivatives make them suitable for incorporation into advanced materials. Pyridine-containing polymers are of significant interest due to their electronic, optical, and metal-coordinating properties.

Research has shown that pyridine derivatives can be used in the production of materials with non-linear optical (NLO) properties and for manufacturing polymers such as anion exchangers. researchgate.net The incorporation of a pyridine ring into a polymer backbone can lead to materials with unique characteristics. For example, conjugated polymers containing 2,6-substituted pyridine units have been synthesized and shown to act as selective sensors for metal ions, such as palladium(II), through fluorescence quenching. rsc.org

Furthermore, pyridine units can be integrated into high-performance polymers like polyimides. A diamine containing pyridine and ketone groups was used to synthesize a series of polyimides that exhibited excellent thermal stability, with glass transition temperatures ranging from 201–310 °C, making them promising for applications in optoelectronic devices. tandfonline.com The synthesis of such polymers often involves nucleophilic substitution reactions where halogenated pyridines are key starting materials. tandfonline.com

Supramolecular Chemistry